molecular formula C10H8ClF3N2O B13049660 (3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

Cat. No.: B13049660
M. Wt: 264.63 g/mol
InChI Key: CJGMZAGCJUSGDG-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a chiral amino nitrile derivative with a phenyl ring substituted at the 3-position with chlorine and at the 4-position with a trifluoromethoxy (-OCF₃) group. Its molecular formula is C₁₀H₈ClF₃N₂O, with a molecular weight of 248.63 g/mol (CAS: 1213545-45-9). The compound features:

  • Stereochemical specificity: The (3S) configuration at the chiral center.
  • Functional groups: A nitrile (-CN) and an amino (-NH₂) group on the propanenitrile backbone.

This compound belongs to a class of amino nitriles known for their reactivity and interactions with biological targets, particularly enzymes and receptors involved in signaling pathways.

Properties

Molecular Formula

C10H8ClF3N2O

Molecular Weight

264.63 g/mol

IUPAC Name

(3S)-3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m0/s1

InChI Key

CJGMZAGCJUSGDG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitrile Formation: The starting material, a suitable benzyl halide, undergoes a nucleophilic substitution reaction with a cyanide source to form the corresponding nitrile.

    Amino Group Introduction: The nitrile compound is then subjected to a reductive amination process, where an amine is introduced to form the desired amino group.

    Chlorination and Trifluoromethoxylation: The phenyl ring is chlorinated and subsequently treated with a trifluoromethoxy reagent to introduce the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to downstream biological effects.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The biological activity and physicochemical properties of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile are influenced by:

Substituent type : Chlorine (electron-withdrawing) vs. fluorine or methoxy groups.

Positional isomerism : Substitutions at the 3- and 4-positions vs. other positions on the phenyl ring.

Stereochemistry : (3S) vs. (3R) configurations.

Comparison Table of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Highlights
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile C₁₀H₈ClF₃N₂O 248.63 3-Cl, 4-OCF₃ Enhanced lipophilicity; potential enzyme/receptor modulation
(3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile C₁₀H₁₁ClN₂O 210.66 3-Cl, 4-OCH₃ Moderate enzyme inhibition; lower lipophilicity than trifluoromethoxy analog
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile C₁₀H₈F₄N₂ 232.18 3-F, 4-CF₃ High selectivity for targets due to trifluoromethyl group
(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile C₉H₇ClFN₂ 200.62 5-Cl, 3-F Altered steric effects; potential anticancer activity
(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile C₉H₈BrClN₂ 268.53 4-Br, 3-Cl Bromine increases molecular weight; distinct receptor binding

Critical Observations

Substituent Effects :

  • Trifluoromethoxy (-OCF₃) vs. methoxy (-OCH₃) : The trifluoromethoxy group significantly increases lipophilicity and metabolic stability compared to methoxy.
  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes, whereas fluorine’s smaller size improves bioavailability.

Positional Isomerism: Substitutions at the 3- and 4-positions (as in the target compound) create a steric and electronic profile distinct from analogs with substituents at the 2- or 5-positions. For example, (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile shows altered cytotoxicity due to fluorine’s position.

Stereochemical Impact: The (3S) configuration in the target compound may lead to different biological outcomes compared to its (3R) enantiomer. For instance, (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile exhibits divergent receptor-binding behavior.

Biological Activity

(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile, with CAS number 1213210-91-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic implications.

  • Molecular Formula : C₁₀H₈ClF₃N₂
  • Molecular Weight : 248.63 g/mol
  • Structure : The compound features a chiral center at the 3-position of the propanenitrile chain, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (3S)-3-amino derivatives exhibit significant anticancer properties. For instance, certain amino-pyrazole ureas have shown potent in vitro and in vivo activity against various cancer cell lines, suggesting that (3S)-3-amino derivatives could similarly inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

The precise mechanism through which (3S)-3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the trifluoromethoxy group may enhance lipophilicity and cellular uptake, allowing for more effective interaction with target proteins involved in cell signaling and apoptosis pathways.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro assays have shown that compounds structurally related to (3S)-3-amino derivatives can induce cytotoxicity in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). These studies typically measure cell viability using assays like MTT or Annexin V staining to assess apoptosis .
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the efficacy of similar compounds against tumor growth. For example, compounds exhibiting T3SS inhibition were tested in murine models for their ability to reduce bacterial load and inflammation .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces cytotoxicity in multiple cancer cell lines
Inhibition of T3SSReduces bacterial virulence
Apoptosis InductionActivates caspase pathways

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